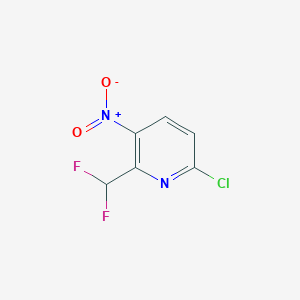
5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 5th position, a dimethyl group at the 4th position, and an amine group at the 2nd position, along with a hydrochloride salt form.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-methylthiazole and bromine.
Bromination: The 4-methylthiazole undergoes bromination at the 5th position using bromine in the presence of a suitable solvent like acetic acid.
Amination: The brominated intermediate is then subjected to amination using dimethylamine to introduce the dimethylamino group at the 2nd position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazoles, while coupling reactions can produce complex organic molecules with extended conjugation.
科学的研究の応用
5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor signaling pathways.
Affect Cellular Processes: Influencing cell growth, differentiation, or apoptosis.
類似化合物との比較
Similar Compounds
2-Amino-5-bromo-4-methylthiazole: Similar structure but lacks the dimethylamino group.
4-Bromo-N,5-dimethylthiazol-2-amine: Similar but without the hydrochloride salt form.
Uniqueness
5-Bromo-N,4-dimethylthiazol-2-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds.
特性
分子式 |
C5H8BrClN2S |
|---|---|
分子量 |
243.55 g/mol |
IUPAC名 |
5-bromo-N,4-dimethyl-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C5H7BrN2S.ClH/c1-3-4(6)9-5(7-2)8-3;/h1-2H3,(H,7,8);1H |
InChIキー |
DONWQKOVKYKZCN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NC)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(Pyrazolo[1,5-a]pyridin-4-yl)acrylicacid](/img/structure/B13121377.png)
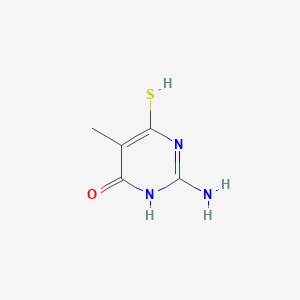
![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
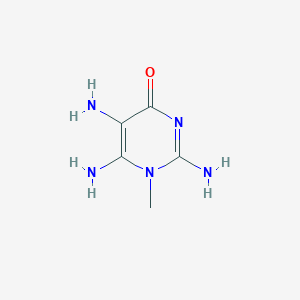
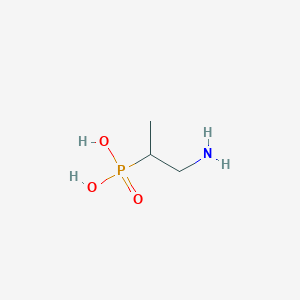
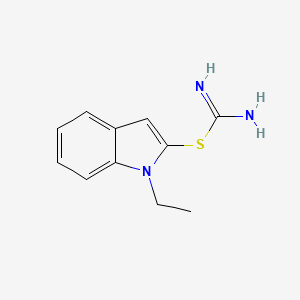
![4-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13121401.png)
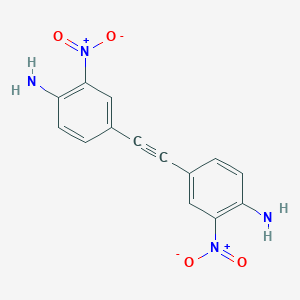

![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
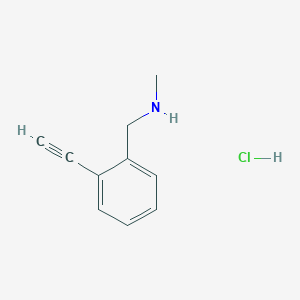
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
